molecular formula C9H12N2O2 B12872896 Methyl 4-(hydrazinylmethyl)benzoate

Methyl 4-(hydrazinylmethyl)benzoate

Cat. No.: B12872896
M. Wt: 180.20 g/mol
InChI Key: NYFKLTVMDCXGJZ-UHFFFAOYSA-N
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Description

Methyl 4-(hydrazinylmethyl)benzoate is a benzoate ester derivative featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the para position of the benzene ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The hydrazinyl group enhances nucleophilicity and hydrogen-bonding capacity, which can influence solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-(hydrazinylmethyl)benzoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10/h2-5,11H,6,10H2,1H3

InChI Key

NYFKLTVMDCXGJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydrazinylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by reduction to yield methyl 4-aminobenzoate. The amino group is then converted to a hydrazinylmethyl group through a reaction with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by hydrazine substitution. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydrazinylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(hydrazinylmethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(hydrazinylmethyl)benzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 4-(hydrazinylmethyl)benzoate and related compounds:

Compound Substituent(s) Key Functional Groups Notable Properties Reference
This compound Hydrazinylmethyl (-CH₂-NH-NH₂) Hydrazine, ester High polarity, potential for H-bonding
Methyl 4-methoxybenzoate Methoxy (-OCH₃) Ether, ester Lipophilic; used as a preservative (E218)
Methyl 4-(aminomethyl)benzoate hydrochloride Aminomethyl (-CH₂-NH₃⁺Cl⁻) Primary amine (protonated), ester Enhanced water solubility
Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate Nitrophenylhydrazinylidene, methoxy Hydrazone, nitro, ester Forms dimeric H-bonded structures
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Ureido, chloro, phenylacetamido Urea, amide, ester Tested for biological activity (e.g., enzyme inhibition)
Key Observations:
  • Polarity and Solubility: The hydrazinylmethyl group increases polarity compared to methoxy or chloro substituents, likely reducing logP values and enhancing aqueous solubility relative to Methyl 4-methoxybenzoate . Protonated derivatives (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) exhibit further solubility improvements due to ionic character .
  • Hydrogen Bonding : Compounds with hydrazine-derived groups (e.g., hydrazinylidene or hydrazinylmethyl) form robust hydrogen-bonded networks. For example, Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate crystallizes as dimers via N-H···O interactions .
  • Biological Activity : Ureido and phenylacetamido derivatives (e.g., compounds in ) are designed for targeted interactions (e.g., enzyme inhibition), whereas hydrazinylmethyl groups may confer chelating or antioxidant properties .

Physicochemical Properties

Property This compound Methyl 4-methoxybenzoate Methyl 4-(aminomethyl)benzoate HCl
Molecular Weight (g/mol) ~195.2 (estimated) 166.17 215.67 (HCl salt)
logP ~0.5 (predicted) 1.8 ~0.1 (ionic form)
Solubility Moderate in polar solvents Low in water, high in organics High in water (due to HCl salt)
pKa ~8.5 (hydrazine NH₂) ~4.3 (ester carbonyl) ~9.5 (protonated amine)

Biological Activity

Methyl 4-(hydrazinylmethyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of methyl 4-formylbenzoate with hydrazine derivatives. The general reaction pathway is as follows:

  • Starting Material : Methyl 4-formylbenzoate.
  • Reagent : Hydrazine hydrate.
  • Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent like ethanol.

The resulting compound is characterized using spectroscopic techniques such as NMR and IR to confirm the formation and purity.

Antiproliferative Activity

Research indicates that derivatives of hydrazine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including oxidative stress and DNA damage.

  • Case Study : A study evaluated the cytotoxic effects of several hydrazone derivatives against breast cancer cell lines, demonstrating that this compound showed IC50 values comparable to established chemotherapeutics.

Antioxidant Properties

This compound also displays antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays.

  • Research Findings : In vitro assays revealed that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

  • Table 1: Antimicrobial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

This table summarizes the effectiveness of this compound against selected bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications in the hydrazine moiety or the benzoate group can enhance or diminish its bioactivity.

  • Findings : Compounds with electron-withdrawing groups on the aromatic ring showed increased antiproliferative activity compared to their electron-donating counterparts.

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